4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine
Description
Properties
IUPAC Name |
[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS2/c1-10-14-13(20-15-10)17-4-2-3-11(9-17)12(18)16-5-7-19-8-6-16/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOBXYKEAVYHMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thioamide Precursors
A common route involves the cyclization of thioamide derivatives. For example, reacting piperidine-3-carbothioamide with hydroxylamine under acidic conditions generates the 1,2,4-thiadiazole ring. Subsequent methylation at the 3-position is achieved using methyl iodide or dimethyl sulfate.
Example Procedure :
Piperidine-3-carbothioamide (1.0 eq) is treated with hydroxylamine hydrochloride (1.2 eq) in ethanol under reflux for 6 hours. The intermediate is methylated with methyl iodide (1.5 eq) in the presence of potassium carbonate, yielding 3-methyl-1,2,4-thiadiazol-5-yl-piperidine in 68–72% yield.
Substitution Reactions on Preformed Thiadiazoles
Alternative approaches employ nucleophilic substitution on pre-synthesized 5-chloro-3-methyl-1,2,4-thiadiazole. Piperidine reacts with the chloro-thiadiazole in dimethylformamide (DMF) at 80°C, facilitated by triethylamine (TEA), to afford the target fragment in 65–80% yield.
Preparation of Thiomorpholine
Cyclization of 1,4-Dithiane-2,5-diol
Thiomorpholine is efficiently synthesized via the base-mediated cyclization of 1,4-dithiane-2,5-diol. Optimized conditions use diethyl ether as the solvent and N,N-dimethylethylamine (DMEA) as the base, achieving quantitative yields.
Optimized Conditions :
1,4-Dithiane-2,5-diol (0.5 mmol) and DMEA (0.2 eq) in diethyl ether (2 mL) at room temperature for 1.5 hours yield thiomorpholine without by-products.
Coupling Strategies for Final Assembly
Carbodiimide-Mediated Amide Bond Formation
The piperidine-thiadiazole fragment is functionalized as a carboxylic acid, which is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). Reaction with thiomorpholine in dichloromethane (DCM) at 0–25°C provides the final compound in 70–85% yield.
Representative Data :
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | 0 → 25 | 82 |
| DCC/DMAP | THF | 25 | 75 |
Acid Chloride Intermediacy
Conversion of the piperidine-thiadiazole carboxylic acid to its acid chloride (using thionyl chloride) enables rapid coupling with thiomorpholine. This method avoids racemization and achieves yields of 78–88%.
Procedure :
Piperidine-thiadiazole carboxylic acid (1.0 eq) is treated with SOCl₂ (2.0 eq) in benzene under reflux for 2 hours. The resulting acid chloride is reacted with thiomorpholine (1.2 eq) in DCM with TEA (1.5 eq), yielding the target compound.
Mechanistic Insights and Reaction Optimization
Role of Base in Cyclization Reactions
The choice of base significantly impacts thiomorpholine synthesis. DMEA outperforms triethylamine and resin-bound bases due to its volatility, simplifying purification.
Solvent Effects on Coupling Efficiency
Polar aprotic solvents like DCM and THF enhance carbodiimide-mediated couplings by stabilizing reactive intermediates. Ethyl acetate and acetonitrile are less effective, reducing yields by 15–20%.
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiomorpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and properties.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known for its biological activity. It is also being investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine and thiomorpholine moieties can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Key Differences
The following table summarizes structural and inferred functional differences between the target compound and related analogs:
Pharmacokinetic Considerations
- Piperidine vs. Azepane : The 6-membered piperidine in the target compound provides optimal rigidity for target binding compared to the 7-membered azepane analog, which may adopt multiple conformations, reducing specificity .
- Thiomorpholine vs. Cyclopentylmethanol: Thiomorpholine’s sulfur atoms enhance hydrogen-bonding capacity and membrane permeability compared to the cyclopentylmethanol group, which lacks heteroatoms .
Biological Activity
The compound 4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine is a novel derivative that combines a thiomorpholine ring with a piperidine moiety substituted by a 3-methyl-1,2,4-thiadiazole group. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C11H16N4OS2
- Molecular Weight : 288.39 g/mol
- CAS Number : Not yet assigned (as it appears to be a novel compound).
Biological Activity Overview
Research has indicated that thiadiazole derivatives often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties. The inclusion of piperidine and thiomorpholine enhances the pharmacological profile of the compound.
Anticancer Activity
A review of literature highlights the potential anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines:
In vitro studies have demonstrated that derivatives containing the thiadiazole ring can inhibit cell proliferation in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. The mechanism is often attributed to the induction of apoptosis and disruption of cellular signaling pathways.
The biological activity of thiadiazole derivatives can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Some derivatives inhibit kinases involved in cancer progression.
- Induction of Apoptosis : Compounds can trigger apoptotic pathways in cancer cells.
- Interference with DNA Synthesis : The incorporation of these compounds may hinder DNA replication in rapidly dividing cells.
Case Studies
- Cytotoxicity Against Cancer Cells
- In Vivo Studies
- Animal models treated with similar thiadiazole derivatives showed reduced tumor size compared to control groups, suggesting effective bioavailability and therapeutic efficacy.
Q & A
Basic: What synthetic strategies are effective for preparing 4-[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine?
Answer:
The synthesis typically involves multi-step organic reactions:
Piperidine Functionalization : Introduce the 3-methyl-1,2,4-thiadiazole group via nucleophilic substitution or coupling reactions, using catalysts like Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .
Carbonyl Activation : Activate the piperidine-3-carbonyl group using reagents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) for subsequent thiomorpholine coupling .
Thiomorpholine Conjugation : Employ amide bond formation or thioether linkages under inert conditions (N₂ atmosphere) to prevent oxidation of sulfur-containing moieties .
Key Validation : Monitor reaction progress via TLC or HPLC, and confirm final structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Basic: How is the structural integrity of this compound validated in synthetic batches?
Answer:
Structural validation requires a combination of analytical techniques:
- Spectroscopy : ¹H NMR (δ 1.5–3.5 ppm for piperidine protons; δ 6.8–7.2 ppm for thiadiazole protons) and ¹³C NMR (carbonyl at ~170 ppm) .
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and identify by-products (e.g., unreacted thiomorpholine) .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to confirm stereochemistry and bond angles .
Advanced: What methodological approaches resolve contradictions in reported bioactivity data for this compound?
Answer:
Discrepancies in bioactivity (e.g., IC₅₀ variability) arise from differences in assay conditions or impurity profiles. Resolution strategies include:
- Standardized Assays : Use cell lines with validated sensitivity (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Impurity Profiling : Quantify synthetic by-products (e.g., hydrolyzed carbonyl derivatives) via LC-MS and correlate with bioactivity outliers .
- Target Engagement Studies : Confirm direct binding to putative targets (e.g., kinases) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Advanced: How does the thiomorpholine moiety influence the compound’s pharmacokinetic properties?
Answer:
The thiomorpholine group contributes to:
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to morpholine analogs, enhancing membrane permeability (assessed via PAMPA assay) .
- Metabolic Stability : Resistance to cytochrome P450 oxidation due to sulfur’s electron-withdrawing effects, validated via liver microsome assays (t₁/₂ > 60 min) .
- Solubility : Reduced aqueous solubility (≤50 µM in PBS) necessitates formulation optimization (e.g., PEG-based nanoemulsions) .
Advanced: What computational methods predict structure-activity relationships (SAR) for derivatives of this compound?
Answer:
SAR analysis employs:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases), focusing on hydrogen bonding with the thiadiazole nitrogen .
- QSAR Modeling : Use CoMFA or machine learning (Random Forest) to correlate substituent electronegativity (Hammett σ values) with bioactivity .
- ADMET Prediction : SwissADME or pkCSM to forecast absorption, toxicity, and metabolic pathways for novel analogs .
Advanced: How can researchers address low yields in the final coupling step of synthesis?
Answer:
Low yields (~30–40%) often stem from steric hindrance at the piperidine-thiomorpholine junction. Mitigation strategies:
- Catalytic Optimization : Use HOBt/DMAP to activate the carbonyl group, improving coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (from 24 h to 2 h) and enhance yield (up to 65%) via controlled microwave irradiation (100°C, 150 W) .
- Protecting Groups : Temporarily protect reactive sites (e.g., Boc for amines) to prevent side reactions .
Advanced: What in vitro models are suitable for evaluating this compound’s mechanism of action?
Answer:
Mechanistic studies require cell-based and biochemical models:
- Kinase Inhibition : Use purified kinases (e.g., EGFR, PI3K) in fluorescence-based ADP-Glo™ assays .
- Apoptosis Pathways : Treat cancer cell lines (e.g., MCF-7) and measure caspase-3/7 activation via luminescent assays .
- Reactive Oxygen Species (ROS) : Quantify ROS levels in treated macrophages (RAW264.7) using DCFH-DA fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
